3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol
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Overview
Description
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that features a biphenyl structure with a dioxolane ring attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction forms the dioxolane ring. The biphenyl structure can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetalization and coupling reactions, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalysts and efficient separation techniques would be essential to ensure the purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original aldehyde or ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol depends on its specific application. In chemical reactions, the dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 1-(1,3-Dioxolan-2-yl)-2-propanone
- 2-(1,3-Dioxolan-2-yl)cyclododecanone
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its combination of a biphenyl structure with a dioxolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its structural properties also enable its use in various scientific research applications, distinguishing it from other similar compounds .
Biological Activity
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O3 with a molecular weight of approximately 242.27 g/mol. The compound features a biphenyl structure substituted with a dioxolane ring and a hydroxyl group.
Synthesis
The synthesis of this compound typically involves the reaction of biphenyl derivatives with dioxolane precursors under controlled conditions. Various synthetic routes have been explored to optimize yields and purity.
Antimicrobial Activity
Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain dioxolane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Properties
The anticancer activity of related compounds has been documented extensively. A notable case study involved a series of dioxolane derivatives that exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These findings suggest that this compound may warrant further investigation for its potential anticancer effects .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives including those similar to this compound. The results indicated that these compounds could inhibit microbial growth effectively:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 64 | Escherichia coli |
Compound C | 128 | Pseudomonas aeruginosa |
Study on Anticancer Activity
Another investigation focused on the anticancer properties of dioxolane derivatives revealed promising results:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Dioxolane Derivative X | MCF-7 | 0.5 |
Dioxolane Derivative Y | HCT-116 | 0.7 |
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-7-2-1-6-13(14)11-4-3-5-12(10-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2 |
InChI Key |
XQCUDPNYYOMRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
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